

# Measuring Glucose-6-Phosphate Dehydrogenase (G6PD) Activity: An Application Note and Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glucose 6-phosphate

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## Introduction

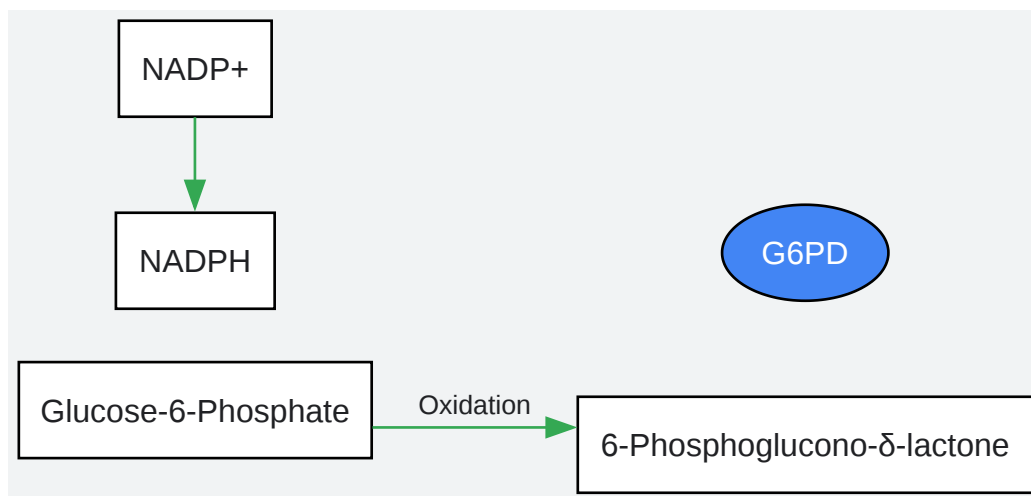
Glucose-6-phosphate dehydrogenase (G6PD) is a critical cytosolic enzyme that catalyzes the first and rate-limiting step in the pentose phosphate pathway (PPP). This pathway is essential for maintaining a supply of nicotinamide adenine dinucleotide phosphate (NADPH), which is vital for protecting cells from oxidative damage.[1] G6PD deficiency is the most common human enzyme deficiency, affecting an estimated 400 million people worldwide.[1] This X-linked genetic disorder can lead to neonatal jaundice and acute hemolytic anemia, particularly when individuals are exposed to certain drugs, infections, or foods.[1][2][3] Therefore, accurate measurement of G6PD activity is crucial for diagnosing G6PD deficiency and for the safe administration of drugs that can induce hemolysis in deficient individuals.[4][5] This application note provides a detailed protocol for a quantitative, spectrophotometric assay of G6PD activity.

## Principle of the Assay

The activity of G6PD is determined by measuring the rate of NADPH production. G6PD catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono- $\delta$ -lactone, with the concurrent reduction of NADP<sup>+</sup> to NADPH.[6][7] The increase in NADPH concentration is monitored by measuring the increase in absorbance at 340 nm.[6][8] The rate of this increase is directly proportional to the G6PD activity in the sample.[9]

## Signaling Pathway

The following diagram illustrates the enzymatic reaction catalyzed by G6PD within the pentose phosphate pathway.



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Caption: The G6PD-catalyzed reaction in the pentose phosphate pathway.

## Quantitative Data Summary

The following table summarizes the typical concentrations of reagents used in the G6PD activity assay and expected activity values.

Parameter	Value	Reference
Reagents		
Tris-HCl Buffer (pH 7.4-8.0)	50-100 mM	[1]
MgCl <sub>2</sub>	3.3-10 mM	[1]
Glucose-6-Phosphate (G6P)	0.1-10 mM	[10]
NADP <sup>+</sup>	0.75-6 mM	[10][11]
Enzyme Activity		
Normal Human Erythrocyte G6PD Activity	5-20 μmol/min/g hemoglobin	[1]
Normal Human Erythrocyte G6PD Activity	7.9–16.3 U/g Hb	[3]
Adjusted Male Median (100% G6PD activity)	5.7 to 12.6 U/g Hb	[4]
Assay Conditions		
Wavelength for Absorbance Reading	340 nm	[6][8]
Temperature	25°C, 30°C, or 37°C	[12][13]

## Experimental Protocol

This protocol is a generalized method for the spectrophotometric determination of G6PD activity. It can be adapted for various sample types, including erythrocyte lysates, cell lysates, and tissue homogenates.

## Materials and Reagents

- G6PD Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM MgCl<sub>2</sub>.[\[1\]](#)
- Glucose-6-Phosphate (G6P) Solution: 10 mM G6P in purified water.[\[10\]](#)
- NADP<sup>+</sup> Solution: 6 mM NADP<sup>+</sup> in purified water.

- Sample Lysate: Erythrocyte, cell, or tissue lysate prepared as described below.
- Spectrophotometer capable of reading absorbance at 340 nm.
- Cuvettes
- Microcentrifuge
- Pipettes and tips

## Sample Preparation

### Erythrocyte Lysate

- Collect whole blood in a tube containing an anticoagulant like EDTA or heparin.[\[1\]](#)[\[10\]](#)
- Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.[\[1\]](#)
- Carefully remove the plasma and buffy coat (the layer of white blood cells and platelets).[\[1\]](#)
- Wash the erythrocytes by resuspending them in an equal volume of cold phosphate-buffered saline (PBS), pH 7.4, and centrifuging again at 1,000 x g for 10 minutes at 4°C. Repeat this washing step twice.
- After the final wash, lyse the erythrocytes by adding an equal volume of cold, purified water.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the erythrocyte ghosts.
- Collect the supernatant (hemolysate) for the assay.

### Cell Lysate

- Harvest approximately  $2 \times 10^6$  cells.[\[13\]](#) For adherent cells, use a cell scraper.
- Wash the cells with cold PBS.
- Resuspend the cell pellet in 100  $\mu$ L of ice-cold PBS (pH 6.5-8.0).[\[13\]](#)
- Homogenize the cells by pipetting up and down or by sonication.[\[1\]](#)[\[13\]](#)

- Keep the lysate on ice for 10 minutes.[13]
- Centrifuge at 12,000-15,000 x g for 5-10 minutes at 4°C to remove insoluble material.[13]
- Collect the supernatant for the assay.

## Assay Procedure

- Set up the spectrophotometer to measure absorbance at 340 nm and equilibrate the temperature to 30°C or 37°C.[12][13]
- Prepare a reaction mixture in a cuvette by adding the following in order:
  - 2.7 mL of G6PD Assay Buffer
  - 0.1 mL of NADP<sup>+</sup> Solution
  - 0.1 mL of G6P Solution
- Incubate the reaction mixture in the spectrophotometer for 5-8 minutes to reach temperature equilibrium and to establish a blank rate.
- Initiate the reaction by adding 0.1 mL of the sample lysate to the cuvette.
- Immediately mix by inverting the cuvette and start recording the absorbance at 340 nm every minute for 5-10 minutes.

## Data Analysis

- Determine the rate of change in absorbance per minute ( $\Delta A_{340}/\text{min}$ ) from the linear portion of the curve.
- Calculate the G6PD activity using the following formula:

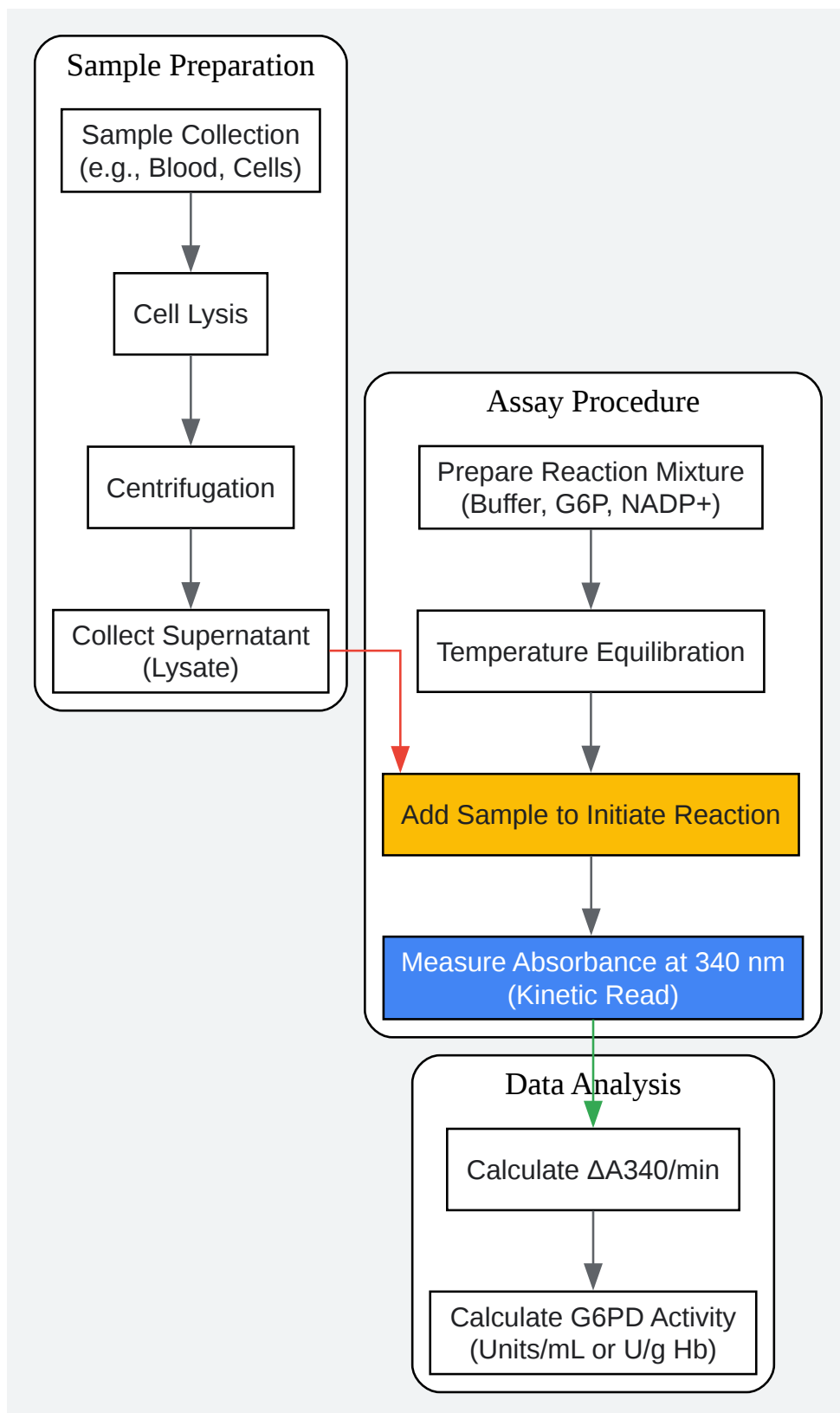
$$\text{Units/mL} = (\Delta A_{340}/\text{min} \times \text{Total Assay Volume (mL)}) / (\epsilon \times \text{Light Path (cm)} \times \text{Sample Volume (mL)})$$

Where:

- $\epsilon$  (extinction coefficient of NADPH at 340 nm) =  $6.22 \text{ mM}^{-1}\text{cm}^{-1}$
- Total Assay Volume = 3.0 mL
- Light Path = 1 cm
- Sample Volume = 0.1 mL
- To determine the specific activity (Units/mg protein), divide the G6PD activity (Units/mL) by the protein concentration of the sample lysate (mg/mL). For erythrocyte lysates, activity is typically expressed as Units per gram of hemoglobin (U/g Hb).

## Experimental Workflow

The following diagram outlines the key steps in the G6PD activity assay.



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Caption: Workflow for the spectrophotometric measurement of G6PD activity.

## Conclusion

This application note provides a robust and reliable protocol for the quantitative measurement of G6PD activity. The spectrophotometric assay is a well-established and gold-standard method for this purpose.[8] Adherence to this detailed protocol will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for G6PD activity, which is essential for both basic research and clinical applications.

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